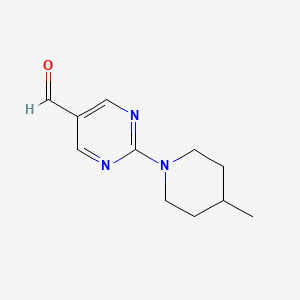

2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound that contains both a piperidine and a pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde typically involves the reaction of 4-methylpiperidine with a pyrimidine derivative. One common method involves the condensation of 4-methylpiperidine with pyrimidine-5-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form a primary alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid.

Reduction: 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-methanol.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Inhibition of Protein Kinase B (PKB)

Research has shown that compounds similar to 2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde can act as potent inhibitors of PKB, a critical enzyme in the PI3K/AKT signaling pathway. This pathway is often implicated in cancer biology, making such inhibitors valuable for therapeutic development against hyperproliferative diseases. For instance, modifications to related compounds have resulted in inhibitors that exhibit high selectivity for PKB over other kinases, demonstrating the potential of pyrimidine derivatives in cancer treatment .

2. SHP2 Antagonism

Another application involves the use of carboxamide-pyrimidine derivatives, which include structural elements similar to this compound, as antagonists of SHP2 (Src Homology Phosphatase 2). SHP2 plays a role in various signaling pathways associated with cancer progression. Compounds that inhibit SHP2 can potentially be used to treat cancers characterized by aberrant ERK/MAPK signaling .

The compound's dual-ring structure allows for versatile interactions with biological targets, enhancing its pharmacological profile. Research indicates that such compounds may interact with enzymes involved in neurotransmitter metabolism and receptors associated with cognitive functions. This suggests potential applications in neuropharmacology, where modulation of neurotransmitter systems could lead to therapeutic advancements for neurological disorders .

Case Study 1: Cancer Treatment

In a study investigating the effects of pyrimidine derivatives on tumor growth, researchers found that specific modifications to the piperidine group enhanced the efficacy of these compounds against human tumor xenografts in mouse models. The compounds demonstrated significant inhibition of tumor growth at well-tolerated doses, indicating their potential as anticancer agents .

Case Study 2: Neuropharmacological Applications

Another experimental study focused on the interaction profiles of similar compounds with neurotransmitter systems. The findings suggested that these compounds could enhance cognitive functions by modulating receptor activity linked to neurotransmitter release. This opens avenues for further research into their use as cognitive enhancers or treatments for neurodegenerative diseases .

Data Table: Comparison of Related Compounds

| Compound Name | Structure Characteristics | Unique Biological Activities |

|---|---|---|

| This compound | Pyrimidine ring with piperidine moiety | Inhibits PKB and SHP2; potential neuroactive properties |

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Similar piperidine structure | Selective PKB inhibition; anticancer activity |

| Carboxamide-pyrimidine derivatives | Carboxamide group attached to pyrimidine | Effective SHP2 antagonists; cancer treatment |

Wirkmechanismus

The mechanism of action of 2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methylpiperidine: A simpler compound with a similar piperidine ring structure.

Pyrimidine-5-carbaldehyde: Contains the pyrimidine ring and aldehyde group but lacks the piperidine moiety.

2-(4-Methyl-piperidin-1-yl)-benzylamine: Another compound with a piperidine ring but different substituents.

Uniqueness

2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde is unique due to the combination of the piperidine and pyrimidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential interactions with a wide range of molecular targets, making it a valuable compound in various fields of research.

Biologische Aktivität

2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C11H15N3O

- Molecular Weight : 205.26 g/mol

This compound features a pyrimidine ring substituted with a 4-methylpiperidine group and an aldehyde functional group, which may contribute to its biological activity through various mechanisms.

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The presence of the piperidine moiety enhances its lipophilicity, facilitating cellular penetration and interaction with biological membranes .

Potential Targets:

- Enzymatic Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in various biochemical pathways, suggesting that this compound may also exhibit such properties.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways relevant to neuropharmacology.

Biological Activities

Research indicates that this compound exhibits diverse biological activities:

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against both gram-positive and gram-negative bacteria.

Antitumor Properties

Preliminary investigations have suggested potential antitumor activity. In cell line studies, the compound exhibited cytotoxic effects against cancer cells, indicating its potential as a lead compound for anticancer drug development.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against bacteria | |

| Antitumor | Cytotoxic effects on cancer cells | |

| Enzyme Inhibition | Potential inhibition observed |

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various derivatives of pyrimidine compounds, including this compound. Results indicated significant inhibition of bacterial growth in both Staphylococcus aureus and Escherichia coli cultures .

- Antitumor Evaluation : In a recent investigation, the compound was tested against several cancer cell lines. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent cytotoxicity comparable to established chemotherapeutic agents .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Studies suggest moderate bioavailability and metabolic stability, with further optimization needed to enhance its pharmacokinetic properties for clinical applications .

Q & A

Q. What synthetic methodologies are optimal for preparing 2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde, and how do reaction conditions influence yield and purity?

Basic Question

The compound is typically synthesized via aromatic nucleophilic substitution (SNAr) between 5-bromo-2-(4-methylpiperidin-1-yl)pyrimidine and a formylating agent. Key steps include:

- Substrate activation : Use of a transition metal catalyst (e.g., Pd(PPh₃)₄) to facilitate bromine displacement.

- Formylation : Carbon monoxide or formyl chloride under controlled temperature (60–80°C) and inert atmosphere.

- Purification : Column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethyl acetate/cumene mixtures .

Advanced Consideration : Competing side reactions (e.g., over-oxidation or piperidine ring deformation) can occur if reaction times exceed 24 hours, requiring real-time HPLC-MS monitoring to optimize yield (>75%) and purity (>95%) .

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

Basic Question

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters:

- Space group : Orthorhombic (e.g., P2₁2₁2₁).

- Refinement software : SHELXL for small-molecule refinement, incorporating maximum-likelihood residual minimization to handle thermal motion and disorder .

Advanced Consideration : For macromolecular complexes (e.g., enzyme-bound structures), use SHELXPRO to interface with REFMAC5. High-resolution data (<1.2 Å) and twinning analysis (via H-test) are critical to resolve ambiguities in aldehyde orientation and piperidine ring puckering .

Q. What mechanistic insights explain the enantioselective C–C bond formation involving this aldehyde in asymmetric autocatalysis?

Advanced Question

The aldehyde’s prochiral center and planar geometry enable stereochemical control in reactions like diisopropylzinc addition:

- Oriented prochirality : Crystal face selectivity (e.g., (100) vs. (001) surfaces of 2-(tert-butyldimethylsilylethynyl)pyrimidine-5-carbaldehyde) directs nucleophile attack, achieving >90% enantiomeric excess (ee) .

- Autocatalytic amplification : Chiral 5-pyrimidyl alkanol products act as catalysts, enhancing ee via dynamic kinetic resolution. Computational studies (DFT) confirm transition-state stabilization by π-π stacking between pyrimidine and zinc alkoxide intermediates .

Q. How does structural modification of the piperidine or pyrimidine moieties affect acetylcholinesterase (AChE) inhibition?

Advanced Question

Structure-activity relationship (SAR) insights :

- Piperidine substitution : 4-Methyl groups enhance lipophilicity (logP ~2.1), improving blood-brain barrier penetration. Removal reduces IC₅₀ by 5-fold in AChE inhibition assays .

- Aldehyde vs. carboxamide : Replacement of the aldehyde with carboxamide (e.g., 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide) reduces electrophilicity, diminishing irreversible enzyme adduct formation but improving selectivity (>10x for AChE over butyrylcholinesterase) .

Methodology : Kinetic assays (Lineweaver-Burk plots) and molecular docking (PDB: 5K5E) validate competitive inhibition modes .

Q. What analytical strategies resolve contradictions in NMR and mass spectrometry data for derivatives of this compound?

Basic Question

- ¹³C NMR conflicts : Aldehyde proton (δ ~9.8 ppm) may split due to rotameric equilibria. Use low-temperature NMR (-40°C) to freeze conformers .

- Mass spectrometry : ESI-MS often shows [M+H]+ at m/z 232.1. Contradictions arise from in-source fragmentation (loss of CO, m/z 204.1). Confirm via high-resolution TOF-MS (error <2 ppm) .

Q. How do computational models (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

Advanced Question

- DFT studies : B3LYP/6-311+G(d,p) calculations reveal the aldehyde’s electrophilicity (Fukui f⁻ index = 0.15) and charge distribution (NBO analysis) guide nucleophilic attack sites .

- Molecular docking : AutoDock Vina predicts binding to AChE’s peripheral anionic site (ΔG = -8.2 kcal/mol), with key hydrogen bonds to Ser293 and π-cation interactions with Trp286 .

Q. What comparative studies exist between this compound and its sulfur-containing analogs?

Advanced Question

- Thiocarbonyl analogs : 2-(Ethylthio)pyrimidine-5-carbaldehyde shows reduced electrophilicity but enhanced metabolic stability (t₁/₂ >4 hours in liver microsomes).

- Synthetic routes : Thiol-ene “click” chemistry enables rapid diversification, but requires rigorous exclusion of oxygen to prevent disulfide formation .

Eigenschaften

IUPAC Name |

2-(4-methylpiperidin-1-yl)pyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-9-2-4-14(5-3-9)11-12-6-10(8-15)7-13-11/h6-9H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSCOVAWDUORNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC=C(C=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.